molecular formula C16H17N3O B8722638 3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol CAS No. 61656-13-1

3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol

Cat. No.: B8722638
CAS No.: 61656-13-1
M. Wt: 267.33 g/mol
InChI Key: OMNOIMKLZRGMMN-UHFFFAOYSA-N
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Description

3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is a compound that features a benzimidazole ring, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol typically involves the reaction of 1-phenyl-1H-benzimidazole with 3-chloropropan-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its benzimidazole core, which is present in many pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is not fully understood. benzimidazole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. They can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is unique due to its specific structure, which combines the benzimidazole ring with a propanol chain. This unique structure may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .

Properties

CAS No.

61656-13-1

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

3-[(1-phenylbenzimidazol-2-yl)amino]propan-1-ol

InChI

InChI=1S/C16H17N3O/c20-12-6-11-17-16-18-14-9-4-5-10-15(14)19(16)13-7-2-1-3-8-13/h1-5,7-10,20H,6,11-12H2,(H,17,18)

InChI Key

OMNOIMKLZRGMMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2NCCCO

Origin of Product

United States

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